molecular formula C7H14N2O B1195177 Pentanal N-methyl-N-formylhydrazone

Pentanal N-methyl-N-formylhydrazone

Cat. No.: B1195177
M. Wt: 142.2 g/mol
InChI Key: IHTUGUQGWPOOJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentanal N-methyl-N-formylhydrazone: is an organic compound with the molecular formula C7H14N2O. It is a derivative of hydrazone, formed by the reaction of pentanal with N-methyl-N-formylhydrazine. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pentanal N-methyl-N-formylhydrazone can be synthesized through the condensation reaction between pentanal and N-methyl-N-formylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified through recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Pentanal N-methyl-N-formylhydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone to amines or other reduced forms.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Oximes, nitriles.

    Reduction: Amines.

    Substitution: Various substituted hydrazones.

Scientific Research Applications

Pentanal N-methyl-N-formylhydrazone has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pentanal N-methyl-N-formylhydrazone involves its interaction with specific molecular targets. It is known to target proteins and enzymes, potentially inhibiting their activity. The compound’s hydrazone group can form stable complexes with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

  • Pentanal N-methyl-N-formylhydrazine
  • Pentanal N-methylhydrazone
  • Pentanal hydrazone

Comparison: Pentanal N-methyl-N-formylhydrazone is unique due to the presence of both the N-methyl and N-formyl groups. This dual substitution enhances its reactivity and potential biological activity compared to simpler hydrazones. The compound’s structural complexity allows for more diverse chemical interactions and applications .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.2 g/mol

IUPAC Name

N-methyl-N-(pentylideneamino)formamide

InChI

InChI=1S/C7H14N2O/c1-3-4-5-6-8-9(2)7-10/h6-7H,3-5H2,1-2H3

InChI Key

IHTUGUQGWPOOJG-UHFFFAOYSA-N

Canonical SMILES

CCCCC=NN(C)C=O

Synonyms

pentanal N-methyl-N-formylhydrazone
PMFH

Origin of Product

United States

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